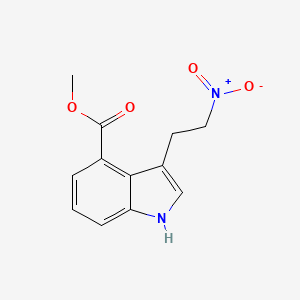

Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2-nitroethyl)-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-18-12(15)9-3-2-4-10-11(9)8(7-13-10)5-6-14(16)17/h2-4,7,13H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCKVCIOLGFBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 2 Nitroethyl 1h Indole 4 Carboxylate

Historical and Contemporary Approaches to Indole (B1671886) Synthesis: Relevance to Functionalized Indole-4-carboxylates

The synthesis of the indole core is one of the most extensively studied areas in organic chemistry, driven by the prevalence of the indole motif in natural products, pharmaceuticals, and functional materials. chemijournal.com The specific substitution pattern of Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate, with functional groups on both the pyrrole (B145914) and benzene (B151609) rings, presents unique synthetic challenges that highlight the evolution of indole synthesis.

Adaptations of Classical Indole Synthesis (e.g., Fischer, Reissert, Madelung) for Highly Substituted Indoles

Classical methods for indole synthesis, while foundational, often require significant adaptation to produce highly substituted and functionalized indoles. Many of these methods suffer from harsh reaction conditions, limited functional group tolerance, and sometimes a lack of regiocontrol, which can be problematic for a molecule with a methyl ester and a nitroethyl group. researchgate.netrsc.org

Fischer Indole Synthesis : Discovered in 1883, this remains one of the most widely used methods for indole synthesis. bhu.ac.in It involves the acid-catalyzed cyclization of an arylhydrazone. nih.gov For the target molecule, this would require a specifically substituted phenylhydrazine (B124118) derived from a 3-methoxycarbonyl aniline (B41778) and a ketone or aldehyde precursor to the 3-(2-nitroethyl) side chain. The primary challenge lies in the synthesis of the requisite, highly functionalized starting materials. While versatile, the traditional acidic conditions could potentially be incompatible with sensitive functional groups. core.ac.uk

Reissert Synthesis : This method is particularly relevant as it involves the condensation of o-nitrotoluene with diethyl oxalate, ultimately forming an indole-2-carboxylate. nih.govorgsyn.org An adaptation of this chemistry could theoretically be used to construct an indole ring that already possesses a nitro group on the benzene ring, although controlling the position to yield a 4-carboxylate derivative from a substituted o-nitrotoluene requires a specific starting material and may not be straightforward. orgsyn.org

Madelung Synthesis : This synthesis involves the intramolecular cyclization of an N-acylanilide at high temperatures using a strong base. bhu.ac.innih.gov The harsh conditions (e.g., sodium amide at 250°C) make it generally unsuitable for substrates with sensitive functional groups like methyl esters, which would be susceptible to hydrolysis or other side reactions. bhu.ac.in Modern variations using milder bases like alkyllithiums exist but the method is typically limited to simpler indoles.

These classical routes, while historically significant, underscore the need for more sophisticated and milder methods for constructing complex targets like this compound.

Evolution of Modern Catalytic and Green Synthetic Strategies for Indole Scaffolds

Modern synthetic chemistry has gravitated towards transition-metal-catalyzed reactions, which offer milder conditions, greater efficiency, and superior functional group tolerance compared to classical methods. researchgate.net These strategies are particularly well-suited for preparing functionalized indole-4-carboxylates.

Palladium-catalyzed reactions, such as the Larock, Cacchi, and Buchwald-Hartwig amination reactions, have become powerful tools for constructing the indole nucleus from readily available precursors. mdpi.commdpi.com These methods often involve intramolecular cyclization of substituted anilines. For instance, a palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative bearing a 4-methoxycarbonyl group could be a viable route. orgsyn.org Furthermore, catalysts based on copper, ruthenium, iron, and gold have also been employed in various indole syntheses, including domino reactions and C-H activation strategies that increase atom economy and reduce synthetic steps. mdpi.comtandfonline.com

Green chemistry principles have also influenced modern indole synthesis. The use of water as a solvent, phase-transfer catalysts, and organocatalysts like L-proline are increasingly reported, offering more environmentally benign alternatives to traditional methods. nih.gov

| Catalyst System | Reaction Type | Advantages |

| Palladium (e.g., Pd(OAc)₂, Pd/C) | Cross-coupling, Cyclization, C-H Activation | High efficiency, broad functional group tolerance, well-established. mdpi.com |

| Copper (e.g., CuI) | Annulation, Multicomponent reactions | Cost-effective, useful in multicomponent reactions. organic-chemistry.org |

| Ruthenium (e.g., [CpRu(CO)₂]₂) | Hetero-cyclization, Domino reactions | Unique reactivity, good for domino sequences. tandfonline.com |

| Iron (e.g., FeCl₃) | Intramolecular C-H amination | Inexpensive, low toxicity, environmentally friendly. tandfonline.com |

| Organocatalysts (e.g., L-proline) | Condensation reactions | Metal-free, green, often performed in aqueous media. nih.gov |

Direct Synthetic Routes to this compound and Precursors

A direct and convergent approach to the target molecule involves building the C3 side chain onto a pre-existing methyl 1H-indole-4-carboxylate scaffold. This is typically achieved in a two-step sequence involving a condensation reaction followed by a reduction.

Aldol Reaction with Nitromethane (B149229) for the Formation of 4-Methoxycarbonyl-3-(2-nitrovinyl)indole Precursors

The initial step in this direct synthesis is the formation of the α,β-unsaturated nitro compound, Methyl 3-(2-nitrovinyl)-1H-indole-4-carboxylate. This is accomplished via a Henry reaction (or nitro-aldol reaction), which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. core.ac.uk

In this specific case, the reaction involves the condensation of Methyl 1H-indole-4-carbaldehyde with nitromethane . The reaction is typically promoted by a base, which deprotonates nitromethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the indole-4-carbaldehyde. The resulting nitro-aldol adduct readily undergoes dehydration, often under the reaction conditions, to yield the thermodynamically stable 3-(2-nitrovinyl)indole precursor. A variety of catalysts and conditions can be employed to facilitate this transformation.

| Base/Catalyst | Solvent | Temperature | Noteworthy Features |

| Ammonium (B1175870) Acetate (B1210297) | Acetic Acid | Reflux | Classical conditions for Henry-type condensations. |

| Potassium Hydroxide (KOH) | Ethanol (EtOH) | 60 °C | Inexpensive base, suitable for flow chemistry applications. core.ac.uk |

| Triethylamine (Et₃N) | Methanol (MeOH) | Room Temp. | Mild organic base, commonly used. |

| L-proline | Water (H₂O) | Room Temp. | Organocatalytic, environmentally friendly conditions. nih.gov |

| 4-Oxalocrotonate Tautomerase (4-OT) | Aqueous Buffer | Room Temp. | Biocatalytic approach offering high enantioselectivity. acs.org |

Subsequent Reduction Strategies of the Nitrovinyl Moiety to Generate the Nitroethyl Group

Once the Methyl 3-(2-nitrovinyl)-1H-indole-4-carboxylate precursor is obtained, the final step is the selective reduction of the carbon-carbon double bond of the nitrovinyl group to form the target nitroethyl side chain. This transformation is a conjugate reduction (a 1,4-addition of a hydride).

A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). It is a mild reducing agent that selectively reduces the electron-deficient alkene of the nitrovinyl system without affecting the nitro group or the aromatic indole core. The reaction mechanism involves the nucleophilic addition of a hydride ion from NaBH₄ to the β-carbon of the nitrovinyl group, followed by protonation to yield the final product, this compound. Other reducing agents can also be employed, each with specific advantages.

| Reducing Agent | Solvent(s) | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol/THF | Most common, selective, mild, and cost-effective. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Milder than NaBH₄, useful for pH-sensitive substrates. |

| Lithium Aluminium Hydride (LiAlH₄) | THF, Diethyl Ether | Very powerful, may over-reduce the nitro or ester group; less selective. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Ethyl Acetate | Can be used, but risks over-reduction of the nitro group to an amine. |

The formation of 3-(2-nitroethyl)-1H-indoles via this reduction pathway is a well-established method for accessing precursors to important biological molecules, including tryptamines. nih.gov

Indirect Methodologies for Constructing the this compound Framework

Indirect methodologies involve constructing the indole ring from acyclic precursors that already contain some or all of the necessary carbon atoms and functional groups for the final molecule. These routes can offer advantages in terms of controlling substitution patterns that are difficult to achieve by direct functionalization of a pre-formed indole.

One such strategy could involve a palladium-catalyzed reductive cyclization of a substituted β-nitrostyrene. mdpi.com In this approach, a starting material like methyl 2-ethenyl-3-nitrobenzoate (or a related isomer) could be subjected to reductive cyclization conditions. orgsyn.org The challenge in this specific case would be the synthesis of a precursor that leads to the desired 3-(2-nitroethyl) side chain upon cyclization.

Another conceptual approach is based on the Fischer indole synthesis, starting with a more complex arylhydrazine. For instance, one could envision reacting (3-methoxycarbonyl)phenylhydrazine with a protected form of 4-nitrobutanal. The subsequent acid-catalyzed cyclization and deprotection would, in principle, yield the target indole framework. However, the stability and availability of the required aldehyde precursor would be a significant synthetic hurdle.

Finally, multi-component reactions (MCRs) represent a modern strategy for building molecular complexity in a single step. dergipark.org.tr A hypothetical MCR could involve a substituted aniline, an aldehyde, and a nitro-containing component that assemble under catalytic conditions to form the desired indole structure, although a specific MCR for this exact target is not prominently reported.

Strategies for the Functionalization of Indole-4-carboxylate Derivatives

The construction of the indole-4-carboxylate core is a critical first step. This section details two significant methodologies: palladium-catalyzed reductive N-heteroannulation and electrochemical reduction protocols.

A powerful and versatile method for the synthesis of functionalized indoles is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. This approach is particularly effective for the preparation of indole-4-carboxylate derivatives. The reaction proceeds by the cyclization of a 2-nitrostyrene precursor in the presence of a palladium catalyst and a reducing agent, typically carbon monoxide.

A specific example is the synthesis of Methyl Indole-4-carboxylate from Methyl 2-ethenyl-3-nitrobenzoate. orgsyn.org In this procedure, the starting material, Methyl 2-ethenyl-3-nitrobenzoate, is subjected to a palladium-phosphine catalyzed reductive N-heteroannulation in the presence of carbon monoxide. orgsyn.org The reaction is typically carried out using palladium acetate as the catalyst and triphenylphosphine (B44618) as the ligand in a solvent such as acetonitrile. The carbon monoxide acts as the reductant, facilitating the conversion of the nitro group to a nitroso or nitrene intermediate, which then undergoes cyclization to form the indole ring. This method offers a direct and efficient route to the indole-4-carboxylate core with good yields. The reaction conditions are generally mild, and the process is tolerant of various functional groups.

| Starting Material | Catalyst System | Reductant | Product | Overall Yield |

| Methyl 2-ethenyl-3-nitrobenzoate | Palladium acetate, Triphenylphosphine | Carbon Monoxide | Methyl Indole-4-carboxylate | 72% |

Table 1: Palladium-Catalyzed Synthesis of Methyl Indole-4-carboxylate. orgsyn.org

Electrochemical methods offer a green and efficient alternative for the synthesis of indole derivatives from substituted o-nitrostyrenes. These protocols utilize an electric current to facilitate the reduction of the nitro group, initiating a cyclization cascade to form the indole ring. The reaction is typically carried out in an electrolytic cell containing a cathode and an anode, with the o-nitrostyrene substrate dissolved in a suitable electrolyte solution.

The electrochemical reduction of o-nitrostyrenes to 1H-indoles is a well-established process. While a direct electrochemical synthesis of this compound is not explicitly detailed in the reviewed literature, the general applicability of this method to substituted o-nitrostyrenes suggests its potential for the synthesis of the indole-4-carboxylate core. For instance, the electrochemical reduction of methyl-2-nitrobenzoate to its corresponding aniline derivative, a key intermediate in many indole syntheses, has been demonstrated with high selectivity using a polyoxometalate redox mediator. nih.gov This highlights the feasibility of employing electrochemical methods for the crucial nitro group reduction step in the formation of the indole ring from appropriately substituted nitroaromatics. The selectivity and efficiency of these reactions can often be controlled by adjusting parameters such as the electrode material, applied potential, and electrolyte composition.

Introduction of the Nitroethyl Side Chain onto Indole Scaffolds

Once the indole-4-carboxylate core is synthesized, the next critical step is the introduction of the 2-nitroethyl side chain at the C-3 position. This can be achieved through a Michael addition reaction or by a two-step process involving regioselective nitration followed by further elaboration.

The Michael addition of indoles to electron-deficient alkenes, such as nitroalkenes, is a widely used and efficient method for the formation of carbon-carbon bonds at the C-3 position of the indole ring. core.ac.uk The high nucleophilicity of the C-3 position of the indole facilitates the conjugate addition to the nitroalkene acceptor.

In the context of synthesizing this compound, the Michael addition of Methyl 1H-indole-4-carboxylate with nitroethylene (B32686) would be the most direct approach. This reaction is expected to proceed with high regioselectivity, yielding the desired 3-substituted product. core.ac.uk The reaction can be catalyzed by various acids or Lewis acids, and in some cases, can proceed under catalyst-free conditions. nih.govresearchgate.net The use of nitroethylene as the Michael acceptor directly installs the 2-nitroethyl side chain onto the indole scaffold. nih.gov

| Indole Substrate | Michael Acceptor | Position of Addition | Product Type |

| Indole | Nitroethylene | C-3 | 3-(2-Nitroethyl)indole |

Table 2: General Michael Addition of Indole with Nitroethylene.

An alternative strategy for introducing the nitroethyl group involves a two-step process starting with the regioselective nitration of the indole ring, followed by subsequent chemical modifications. The high electron density at the C-3 position of the indole ring makes it the preferred site for electrophilic substitution reactions, including nitration. stackexchange.com

The electrophilic nitration of indoles is a fundamental reaction that overwhelmingly favors substitution at the C-3 position. stackexchange.com This high regioselectivity is attributed to the greater stability of the cationic intermediate formed upon electrophilic attack at C-3, which allows for delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring. stackexchange.com

Various nitrating agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and yields. A practical method for the regioselective nitration of indoles has been developed using ammonium tetramethylnitrate and trifluoroacetic anhydride, which in situ generates trifluoroacetyl nitrate (B79036), a potent electrophilic nitrating agent. nih.govrsc.org This method has been shown to be effective for a variety of substituted indoles. nih.govrsc.org Studies on the nitration of 4-substituted indoles have indicated that while the reaction proceeds to give the 3-nitroindole, steric hindrance from the C-4 substituent can influence the reaction yield. nih.govrsc.org Therefore, the nitration of Methyl 1H-indole-4-carboxylate is expected to yield primarily Methyl 3-nitro-1H-indole-4-carboxylate. This intermediate could then potentially be further elaborated to introduce the ethyl group, for example, through a Henry reaction with an appropriate aldehyde followed by reduction, although this subsequent step is beyond the scope of this article.

| Indole Substrate | Nitrating Agent | Major Product | Key Factor |

| Indole | Trifluoroacetyl nitrate | 3-Nitroindole | High regioselectivity for C-3 |

| 4-Substituted Indole | Trifluoroacetyl nitrate | 3-Nitro-4-substituted indole | Steric hindrance at C-4 can affect yield |

Table 3: Regioselective Electrophilic Nitration of Indoles. nih.govrsc.org

Regioselective Nitration Methodologies for Indoles

Transition Metal-Catalyzed C-H Nitration Approaches (e.g., Cobalt-catalyzed Nitration of Indoles)

Direct C-H nitration of indoles is a powerful tool for introducing a nitro group, a key functional group in the target molecule's side chain. nih.govresearchgate.net Traditional nitration methods often lack regioselectivity and require harsh conditions. Transition-metal catalysis offers a milder and more selective alternative. rsc.org Among 3d transition metals, cobalt has emerged as a cost-effective and less toxic option compared to noble metals like palladium or rhodium. researchgate.net

A mild and efficient method for the C(sp²)–H nitration of 3-substituted indoles uses cobalt nitrate hexahydrate [Co(NO₃)₂·6H₂O] as a catalyst and tert-butyl nitrite (B80452) (TBN) as the nitro source. nih.govresearchgate.net A key innovation in this approach is the use of a removable directing group, such as a tert-butoxycarbonyl (tBoc) group, attached to the indole nitrogen. nih.gov This directing group guides the nitration to a specific position, typically the C2 position, ensuring high site-selectivity. nih.govscite.ai After the reaction, the directing group can be easily removed, enhancing the synthetic utility of the method. researchgate.net This strategy provides a unique methodology for site-selective C-N bond formation, which is crucial for building complex indole derivatives. nih.gov

| Catalyst System | Nitro Source | Directing Group | Selectivity | Key Advantage |

| Cobalt nitrate hexahydrate | tert-butyl nitrite (TBN) | tert-butoxycarbonyl (tBoc) | C2-position | Mild conditions, economical catalyst, removable directing group for enhanced utility. nih.govresearchgate.net |

Application of Multi-component and Cascade Reactions in Indole Synthesis

Multi-component reactions (MCRs) and cascade reactions are highly efficient strategies for synthesizing complex molecules like functionalized indoles from simple starting materials in a single operation. nih.govrsc.org These reactions minimize waste, reduce reaction times, and simplify purification processes by avoiding the isolation of intermediates. nih.gov

The development of MCRs for indole synthesis allows for the rapid assembly of diverse indole derivatives. nih.govdntb.gov.ua For example, a Pd-catalyzed multicomponent cascade reaction of 3-diazo oxindole (B195798) and isocyanides has been reported for the synthesis of N-fused polycyclic indoles. rsc.org Another approach involves a one-pot condensation of indole, dimedone, and 3-phenacylideneoxindoles to create highly functionalized indole structures. nih.gov These methods showcase the power of MCRs to build molecular complexity efficiently.

Cascade reactions, where multiple bond-forming events occur sequentially without changing reaction conditions, are also pivotal in modern indole synthesis. nih.gov The synthesis of 3-(2-nitroethyl)-1H-indoles, which are precursors or byproducts in certain reactions, can be part of complex cascade transformations. nih.gov For instance, an acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes can lead to spiro[indole-isoxazoles], which can then be rearranged. nih.gov Understanding and controlling these cascades are essential for directing the synthesis towards the desired indole products.

Advanced Synthetic Techniques and Green Chemistry Considerations in the Synthesis of Related Indole Derivatives

Recent advancements in synthetic chemistry emphasize not only efficiency and yield but also environmental sustainability. Green chemistry principles are increasingly being integrated into the synthesis of indole derivatives, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Microflow Synthesis for Enhanced Reaction Efficiency and Yield Control

Microflow synthesis, which involves conducting reactions in small channels with diameters of about 1 mm, offers precise control over reaction parameters such as time and temperature. mdpi.comresearchgate.net This technology is particularly advantageous for reactions involving unstable intermediates, a common challenge in indole synthesis. researchgate.net The high surface-area-to-volume ratio in microreactors allows for rapid mixing and superior heat transfer, enabling ultrafast reactions and minimizing the formation of unwanted by-products. mdpi.com By precisely controlling short reaction times, unstable intermediates can be generated and consumed before they have a chance to decompose or participate in side reactions. This leads to higher yields and purity of the desired indole derivatives. mdpi.com

| Feature | Benefit in Indole Synthesis | Reference |

| Rapid Mixing | Minimizes side reactions by ensuring quick interaction of reagents. | mdpi.com |

| Precise Temperature Control | Prevents decomposition of sensitive intermediates and products. | mdpi.com |

| Short Residence Times | Allows for the use of highly reactive species, improving reaction scope. | researchgate.net |

| Scalability | Offers a straightforward path from laboratory-scale synthesis to production. | researchgate.net |

Development of Solvent-Free and Metal-Free Catalysis for Indole Functionalization

To align with green chemistry principles, significant effort has been directed towards developing solvent-free and metal-free synthetic methods. openmedicinalchemistryjournal.com Transition-metal catalysts, while effective, can be expensive and leave toxic trace metals in the final products, which is a major concern in pharmaceutical applications. nih.gov

Metal-free approaches for indole synthesis and functionalization are gaining prominence. nih.gov One such method involves the C–H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant to afford a range of substituted indoles. acs.orgresearchgate.net This protocol is operationally simple and avoids the need for expensive and toxic metal catalysts. researchgate.net Other strategies employ iodine or non-acidic nitrating agents to achieve functionalization under milder, more environmentally friendly conditions. nih.govmdpi.com Solvent-free reactions, sometimes utilizing catalysts like cellulose (B213188) sulfuric acid or promoted by polyethylene (B3416737) glycol, further reduce the environmental impact by eliminating the need for volatile organic solvents. openmedicinalchemistryjournal.com

Utilization of Carbon Monoxide Surrogates in Reductive Cyclization Pathways

The reductive cyclization of ortho-substituted nitroarenes is a powerful, atom-efficient method for constructing the indole nucleus. mdpi.comnih.gov This transformation traditionally uses pressurized carbon monoxide (CO) as the reductant, which is highly effective but also toxic and requires specialized high-pressure equipment. researchgate.netsciforum.net

To make this chemistry more accessible and safer, researchers have developed CO surrogates—stable, easy-to-handle compounds that release CO in situ. nih.gov Phenyl formate (B1220265) and formic acid are two such surrogates that have been successfully used in the palladium-catalyzed reductive cyclization of o-nitrostyrenes and β-nitrostyrenes to form indoles. mdpi.comnih.govresearchgate.netunimi.it These reactions can often be performed in simple glass pressure tubes instead of autoclaves, significantly broadening their applicability in standard synthetic laboratories. mdpi.comsciforum.net The use of these surrogates often provides yields comparable to or even better than those achieved with gaseous CO, representing a significant advancement in safety and convenience for indole synthesis. sciforum.net

| CO Surrogate | Catalyst System | Key Features | Reference |

| Phenyl Formate | Palladium/1,10-phenanthroline | Effective for β-nitrostyrenes; avoids pressurized CO gas. | mdpi.comunimi.it |

| Formic Acid | Palladium-based | Inexpensive and readily available; air and water tolerant; low catalyst loading. | nih.gov |

Chemical Transformations and Reactivity of Methyl 3 2 Nitroethyl 1h Indole 4 Carboxylate

Reactivity Profiles of the Indole (B1671886) Nucleus within the Compound

The reactivity of the indole core in Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate is governed by the electronic interplay of its constituent parts: the inherent nucleophilicity of the indole ring, the electron-donating alkyl substituent at the C3 position, and the electron-withdrawing methyl carboxylate group at the C4 position.

Investigations into Electrophilic Aromatic Substitution Patterns on the Indole Ring

The indole ring is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution preferentially at the C3 position. However, in the specified compound, the C3 position is already substituted. Therefore, electrophilic attack is directed to other positions on the ring, primarily governed by the electronic effects of the existing substituents.

The 3-(2-nitroethyl) group is considered an alkyl substituent, which is generally an activating group that directs electrophilic attack to the ortho and para positions. In the context of the indole ring, this would enhance the nucleophilicity of the C2 and C4 positions. Conversely, the methyl carboxylate group at C4 is a deactivating group, withdrawing electron density from the benzene (B151609) portion of the nucleus and directing incoming electrophiles to the meta positions, which correspond to C5 and C7.

The resulting substitution pattern is a complex outcome of these competing effects:

Activation/Direction from C3-alkyl group: Favors substitution at C2.

Given these opposing influences, predicting the exact regioselectivity of electrophilic aromatic substitution on this compound is challenging without specific experimental data. The reaction outcome would likely be a mixture of products or be highly dependent on the nature of the electrophile and the reaction conditions.

Nucleophilic Reactivity of N-Metallated Indole Derivatives

The nitrogen atom of the indole ring possesses an acidic proton (N-H) that can be removed by a strong base to form a nucleophilic N-metallated derivative, typically an indolide anion. This is a common and foundational reaction for many indole derivatives. The process generally involves treating the indole with a strong base, such as sodium hydride (NaH) or an organolithium reagent, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Once formed, the N-metallated intermediate is a potent nucleophile. It can react with a variety of electrophiles to introduce substituents at the N1 position. A common application of this reactivity is N-alkylation, where the indolide anion is treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding N-alkylated indole. This reaction is a standard procedure for modifying the indole nitrogen.

Directed C-Metallation Strategies and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG). A DMG is typically a Lewis basic functional group that can coordinate to an organolithium reagent, facilitating deprotonation at a nearby position.

In the case of this compound, the methyl carboxylate group at the C4 position could theoretically function as a DMG. In principle, the carbonyl oxygen of the ester could coordinate with a strong base like n-butyllithium, directing the deprotonation of the adjacent C5-H bond. The resulting C5-lithiated indole would be a versatile intermediate. This organometallic species could then be "quenched" by reacting it with various electrophiles to introduce a wide range of functional groups specifically at the C5 position.

Potential electrophilic quenching reactions include:

Alkylation: with alkyl halides.

Silylation: with silyl chlorides (e.g., TMSCl).

Borylation: with borate esters, leading to boronic acids for subsequent cross-coupling reactions.

Carboxylation: with carbon dioxide.

Transformations Involving the 3-(2-Nitroethyl) Moiety

The 3-(2-nitroethyl) side chain is a versatile functional group that can undergo several important chemical transformations, providing access to a range of other valuable indole derivatives.

Reduction Reactions of the Nitro Group to Form Amino and Other Functionalities

The reduction of the nitro group in the 3-(2-nitroethyl) side chain is a key transformation that yields the corresponding 2-(1H-indol-3-yl)ethanamine, a tryptamine (B22526) derivative. Tryptamines are a class of compounds with significant biological and pharmaceutical importance.

Several reagents are effective for this reduction:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent commonly used for converting nitroalkanes to amines. However, its use can be limited by harsh conditions and potential side reactions with other functional groups, such as the ester. acs.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is often a clean and efficient method for nitro group reduction.

Nickel(II) Acetate (B1210297) and Sodium Borohydride (B1222165): A milder and more selective system for the reduction of 3-(2-nitroethyl)indoles to tryptamines has been developed using a combination of Ni(OAc)₂·4H₂O as a catalyst and NaBH₄ as the reducing agent. This method proceeds under mild conditions and avoids the use of more hazardous reagents like LiAlH₄. acs.org

The successful reduction provides a direct synthetic route to tryptamine derivatives specifically substituted at the C4 position of the indole ring with a methyl carboxylate group.

Rearrangement Reactions: Direct Conversion to 2-(1H-Indol-2-yl)acetonitriles

Research has shown that 3-(2-nitroethyl)-1H-indoles, which can be thermodynamically stable and relatively inert byproducts in some indole syntheses, can be activated to undergo a rearrangement to form 2-(1H-indol-2-yl)acetonitriles. nih.govrsc.orgresearchgate.net This transformation provides a valuable pathway to indole-2-acetic acid derivatives, which are important intermediates in natural product synthesis. nih.govrsc.org

The reaction is typically achieved by activating the nitroalkane with phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (NEt₃). nih.govrsc.org The proposed mechanism involves the in-situ acylation of the nitronate tautomer of the nitroalkane. This activated intermediate then undergoes a spirocyclization followed by a diastereoselective rearrangement, which includes a 1,2-alkyl shift, to yield the final acetonitrile product. nih.govrsc.org

The scope of this reaction has been explored across a variety of substituted indoles, demonstrating its utility. nih.gov The table below summarizes the conditions and outcomes for this transformation on different 3-(2-nitroethyl)indole substrates, as reported in the literature.

| Starting Indole (Substituents) | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-3-(2-nitro-1-phenylethyl)-1H-indole | POCl₃, NEt₃ | Benzene | Room Temp | 72 | nih.govrsc.org |

| 2-Phenyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole | POCl₃, NEt₃ | Benzene | Room Temp | 68 | nih.gov |

| 3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | POCl₃, NEt₃ | Benzene | Room Temp | 75 | nih.govrsc.org |

| 3-(1-(4-Fluorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | POCl₃, NEt₃ | Benzene | Room Temp | 71 | nih.gov |

| 3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole | POCl₃, NEt₃ | Benzene | Room Temp | 65 | nih.govrsc.org |

| 1-Methyl-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | POCl₃, NEt₃ | Benzene | Room Temp | 65 | nih.gov |

Reactivity and Derivatization at the Methyl Carboxylate Group

The methyl carboxylate group at the 4-position of the indole ring offers a site for various chemical modifications.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(2-Nitroethyl)-1H-indole-4-carboxylic acid. This transformation is a standard reaction in organic chemistry, typically achieved under acidic or basic conditions. organic-chemistry.org Basic hydrolysis, or saponification, involves treating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Acid-catalyzed hydrolysis, using a strong acid in the presence of water, can also effect this conversion, typically through a reversible process.

Transesterification is another potential reaction for the methyl carboxylate group, allowing for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl). This process is generally catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol. This reaction can be useful for modifying the properties of the molecule, for instance, to alter its solubility or to introduce a functional handle for further reactions.

Once hydrolyzed to the carboxylic acid, the carboxylate functionality opens up a wide range of derivatization possibilities. The carboxylic acid can be converted into an acid chloride, which is a highly reactive intermediate for the synthesis of amides, anhydrides, and other esters. Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)-3-(2-nitroethyl)-1H-indole. This alcohol can then undergo further reactions typical of primary alcohols. These derivatizations are fundamental in medicinal chemistry and materials science for creating analogues with diverse properties. For instance, methyl indole-4-carboxylate, a related compound, is used as a precursor in the synthesis of more complex molecules like indole-4-carbaldehyde. google.com

Mechanistic Studies and Reaction Pathways

Elucidation of Reaction Mechanisms in the Synthesis of Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate

The synthesis of this compound is a multi-step process, with each step governed by specific and well-defined reaction mechanisms. The key transformations involve the formation of a carbon-carbon bond via a condensation reaction, followed by the construction of the indole (B1671886) ring system through a reductive cyclization.

The initial step in the synthesis of the side chain of this compound involves a base-catalyzed carbon-carbon bond formation between an appropriate indole precursor and a nitroalkane. This transformation is a variant of the classical Henry reaction, or nitroaldol reaction. orgsyn.orgunimi.it

The reaction commences with the deprotonation of the nitroalkane, typically nitromethane (B149229) or nitroethane, at the α-carbon by a base. This results in the formation of a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is approximately 17 in DMSO, making this deprotonation feasible with a suitable base. wikipedia.org The nitronate anion is a bidentate nucleophile, with nucleophilic character at both the α-carbon and the oxygen atoms of the nitro group. In the context of the Henry reaction, the carbon atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org

For the synthesis of the target molecule, the reaction would likely involve the condensation of an indole-3-carboxaldehyde (B46971) derivative with nitromethane. The nucleophilic attack of the nitronate on the aldehyde carbonyl forms a tetrahedral intermediate, a β-nitro alkoxide. Subsequent protonation of this alkoxide by the conjugate acid of the base used in the initial deprotonation step yields the β-nitro alcohol. All steps of the Henry reaction are reversible. wikipedia.org Under certain conditions, particularly with the use of a slight excess of base or with heating, the β-nitro alcohol can undergo dehydration to yield a nitroalkene. organic-chemistry.org This nitroalkene is a key intermediate for the subsequent reductive cyclization step.

Table 1: Key Mechanistic Steps in the Aldol-Nitromethane Condensation (Henry Reaction)

| Step | Description | Intermediate/Transition State |

| 1. Deprotonation | A base removes a proton from the α-carbon of the nitroalkane. | Nitronate anion (resonance-stabilized) |

| 2. Nucleophilic Attack | The carbon of the nitronate anion attacks the carbonyl carbon of the aldehyde. | Tetrahedral β-nitro alkoxide intermediate |

| 3. Protonation | The β-nitro alkoxide is protonated to yield the final alcohol product. | β-nitro alcohol |

| 4. Dehydration (Optional) | Elimination of water from the β-nitro alcohol to form a nitroalkene. | Nitroalkene |

The construction of the indole ring in the synthesis of this compound is often achieved through the reductive cyclization of a suitably substituted β-nitrostyrene derivative. Palladium-catalyzed reductive cyclization is a powerful and widely used method for this transformation, often utilizing carbon monoxide (CO) as the terminal reductant. orgsyn.orgnih.gov Phenyl formate (B1220265) can also be employed as a CO surrogate, which can be advantageous as it avoids the need for pressurized CO gas. nih.govnih.gov

The catalytic cycle is believed to commence with the coordination of the palladium(0) catalyst to the double bond of the β-nitrostyrene. This is followed by an oxidative addition of the nitro group to the palladium center. The resulting intermediate then undergoes a series of reductive steps, facilitated by carbon monoxide, which ultimately reduces the nitro group. The reduced nitrogen species, likely a nitroso or hydroxylamine (B1172632) intermediate, can then undergo an intramolecular cyclization by attacking the vinylic carbon. Subsequent aromatization through the elimination of water leads to the formation of the indole ring.

The catalyst system often employed is a palladium complex with a ligand such as 1,10-phenanthroline. nih.gov The choice of ligand can influence the efficiency and selectivity of the reaction. While a variety of palladium catalysts can be used, palladium diacetate in combination with triphenylphosphine (B44618) is often effective. orgsyn.org

Table 2: Proposed Steps in Palladium-Catalyzed Reductive Cyclization of a β-Nitrostyrene

| Step | Description | Key Species |

| 1. Catalyst Activation | Reduction of a Pd(II) precatalyst to the active Pd(0) species. | Pd(0) complex |

| 2. Coordination | The Pd(0) catalyst coordinates to the alkene of the β-nitrostyrene. | Pd(0)-alkene complex |

| 3. Oxidative Addition | The nitro group undergoes oxidative addition to the palladium center. | Palladacycle intermediate |

| 4. Reduction of Nitro Group | Stepwise reduction of the nitro group by CO. | Nitroso, hydroxylamine intermediates |

| 5. Intramolecular Cyclization | The reduced nitrogen nucleophile attacks the vinylic carbon. | Dihydroindole intermediate |

| 6. Aromatization | Elimination of water to form the stable indole ring. | Indole product |

| 7. Catalyst Regeneration | The Pd(0) catalyst is regenerated, completing the catalytic cycle. | Pd(0) complex |

Mechanisms Governing Transformations of this compound

This compound is not merely a synthetic target but also a versatile intermediate that can undergo a variety of chemical transformations. Understanding the mechanisms of these reactions is key to harnessing its synthetic potential.

A fundamental aspect of the reactivity of this compound is the tautomeric equilibrium between the nitroalkane form and its corresponding nitronic acid (aci-form). This tautomerism is a crucial first step in many of its transformations, as the nitronic acid and its conjugate base, the nitronate, are the reactive species. wikipedia.org

The equilibrium is typically base-catalyzed, where a base abstracts a proton from the carbon atom adjacent to the nitro group. This generates the nitronate anion, which is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the nitro group. The formation of this nitronate species is essential for the subsequent spirocyclization reactions. However, the nitroalkane form is generally more thermodynamically stable, and in the absence of a trapping agent, the nitronate will readily tautomerize back to the starting material. wikipedia.org

One of the notable transformations of 3-(2-nitroethyl)-1H-indole derivatives is their conversion into 2-(1H-indol-2-yl)acetonitriles. This process involves a cascade of reactions, beginning with the formation of a spirocyclic intermediate. wikipedia.org The activation of the otherwise inert 3-(2-nitroethyl)-1H-indole is necessary for this transformation to proceed efficiently. wikipedia.org

The proposed mechanism begins with the base-assisted tautomerization of the nitroalkane to its nitronic acid form. This reactive intermediate is then trapped in situ, for example, by reaction with phosphoryl chloride. This leads to the formation of a phosphorylated nitronate, which is a much more reactive species. Deprotonation of the adjacent carbon atom generates an enamine-like species, which then eliminates the phosphoryl group to form an oxime.

This oxime intermediate undergoes a 5-endo-trig cyclization to yield a spirocyclic iminium species. This spirocycle can then undergo a base-assisted ring cleavage and rearrangement. This rearrangement involves the formation of a dihydrooxazinium species, which, upon deprotonation and cleavage of the N-O bond, furnishes the final 2-(1H-indol-2-yl)acetonitrile product.

Table 3: Mechanistic Cascade from 3-(2-Nitroethyl)-1H-indole to 2-(1H-Indol-2-yl)acetonitrile

| Step | Description | Intermediate Species |

| 1. Tautomerization | Base-assisted formation of the nitronic acid. | Nitronic acid/Nitronate |

| 2. Activation | Reaction with an activating agent (e.g., POCl₃) to form a reactive ester. | Phosphorylated nitronate |

| 3. Elimination | Deprotonation and elimination to form an oxime. | Oxime intermediate |

| 4. Spirocyclization | 5-endo-trig cyclization to form a spiro-intermediate. | Spirocyclic iminium species |

| 5. Rearrangement | Base-assisted ring opening and rearrangement. | Dihydrooxazinium species |

| 6. Final Conversion | Deprotonation and N-O bond cleavage. | 2-(1H-Indol-2-yl)acetonitrile |

The outcome of the transformations of this compound is highly dependent on the choice of catalysts and reaction conditions. These factors can influence which mechanistic pathway is favored, leading to different products.

For the conversion to acetonitriles, the choice of the activating agent for the nitronate is critical. While simple acid or base catalysis is often insufficient to promote the reaction, the use of reagents like phosphoryl chloride or thionyl chloride has been shown to be effective. mdpi.com The base used for the initial tautomerization and subsequent steps also plays a crucial role. Triethylamine is a commonly used base in these transformations.

Spectroscopic Characterization and Structural Elucidation Studies Methodological Focus

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be employed to provide a complete structural map of Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would display signals for the protons on the indole (B1671886) ring. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. Specifically, the protons at positions 2, 5, 6, and 7 would exhibit characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets) based on their neighboring protons. The ethyl group at the 3-position would present as two triplets, corresponding to the -CH₂-CH₂-NO₂ moiety. The methyl group of the ester at the 4-position would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N-H proton of the indole ring would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Signals for the carbonyl carbon of the ester, the carbons of the nitroethyl group, the methyl ester carbon, and the distinct carbons of the indole ring would be expected at characteristic chemical shifts. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups. tetratek.com.tr

Expected ¹H NMR Data Interpretation:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Indole N-H | Broad singlet | s |

| Aromatic C-H | 7.0 - 8.0 | m |

| -CH₂- (next to indole) | ~3.4 | t |

| -CH₂- (next to NO₂) | ~4.7 | t |

Expected ¹³C NMR Data Interpretation:

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 160 - 170 |

| Aromatic Carbons | 100 - 140 |

| -CH₂- (next to indole) | ~25 |

| -CH₂- (next to NO₂) | ~75 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₂H₁₂N₂O₄), the molecular weight is 248.24 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 248. This peak confirms the molecular weight of the compound.

Expected Key MS Fragments:

| m/z | Identity |

|---|---|

| 248 | [M]⁺ |

| 202 | [M - NO₂]⁺ |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups. researchgate.netresearchgate.net

Expected IR Absorption Bands:

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | N-H stretch | ~3400 (broad) |

| Aromatic C-H | C-H stretch | ~3100 |

| Alkyl C-H | C-H stretch | 2850-2960 |

| Ester C=O | C=O stretch | ~1700-1720 (strong) |

| Nitro group | N-O asymmetric stretch | ~1550 (strong) |

| Nitro group | N-O symmetric stretch | ~1380 (strong) |

Chromatographic Techniques (e.g., Thin-Layer Chromatography, Column Chromatography) for Purification and Reaction Monitoring

Chromatographic techniques are indispensable for the purification of the target compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reactions and assessing the purity of a compound. For indole derivatives, a common mobile phase is a mixture of ethyl acetate (B1210297) and hexane. The Rf (retention factor) value would be a characteristic property of the compound under specific chromatographic conditions (stationary phase and mobile phase composition). For related 3-(2-nitroethyl)-1H-indoles, Rf values are often reported in ethyl acetate/hexane solvent systems. nih.govresearchgate.net

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography using silica (B1680970) gel as the stationary phase is a standard method. The choice of eluent, typically a gradient of ethyl acetate in hexane, would be guided by preliminary TLC analysis to achieve effective separation from any impurities or starting materials. researchgate.net

Typical Chromatographic Conditions:

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| TLC | Silica gel | Ethyl Acetate/Hexane | Reaction monitoring, purity check |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of indole (B1671886) derivatives. For "Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate," the presence of both an electron-withdrawing nitro group (-NO₂) in the 3-(2-nitroethyl) side chain and a methyl carboxylate group (-COOCH₃) at the 4-position significantly influences the electron density distribution across the indole scaffold.

DFT calculations can be used to determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In substituted indoles, the HOMO is typically localized on the indole ring, indicating its electron-rich, nucleophilic character. However, the strongly electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack than unsubstituted indole. The methyl carboxylate group at C4 also contributes to this electron-withdrawing effect. rsc.orgchemrxiv.org

The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. Time-dependent DFT (TD-DFT) can further predict the electronic absorption spectra, showing a bathochromic (red) shift in absorption wavelengths compared to indole, due to the extended conjugation and the presence of electron-withdrawing groups. rsc.orgnih.gov

Reactivity predictions can be further refined by calculating molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions prone to electrophilic and nucleophilic attack. For this molecule, the area around the nitro group's oxygen atoms would show a strong negative potential, while the indole nitrogen and parts of the aromatic system would exhibit regions of positive potential, guiding potential intermolecular interactions.

Table 1: Predicted Electronic Properties of Indole Derivatives from Quantum Chemical Calculations

| Property | Unsubstituted Indole | This compound (Predicted) | Rationale for Prediction |

|---|---|---|---|

| HOMO Energy | High | Lower | Electron-withdrawing groups stabilize the HOMO. |

| LUMO Energy | High | Significantly Lower | Strong electron-withdrawing effect of -NO₂ and -COOCH₃ groups. rsc.org |

| HOMO-LUMO Gap | Large | Smaller | Reduced gap indicates increased reactivity. rsc.org |

| Dipole Moment | Low | High | Asymmetric distribution of electron density due to polar substituents. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of molecules over time. For "this compound," MD simulations can reveal the preferred orientations of the 2-nitroethyl and methyl carboxylate substituents relative to the indole ring.

The conformational landscape is largely defined by the rotation around the C3-Cβ and C4-C(O) single bonds. The flexibility of the nitroethyl side chain is of particular importance as its conformation can influence how the molecule interacts with its environment, such as solvent molecules or biological receptors. MD simulations in various solvents can show how interactions, like hydrogen bonding between the indole N-H or the nitro group's oxygens and solvent molecules, stabilize certain conformations. bohrium.com For instance, simulations in polar solvents would likely show solvent molecules clustering around the polar nitro and carboxylate groups. nih.gov

MD simulations are also crucial for studying how this indole derivative might interact with biological macromolecules, such as enzymes or DNA. By placing the molecule in a simulation box with a target protein, one can observe the binding process and identify key intermolecular interactions, including:

Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and carboxylate groups can act as acceptors.

π-π Stacking: The aromatic indole ring can engage in stacking interactions with aromatic residues of a protein (e.g., phenylalanine, tyrosine, tryptophan).

Hydrophobic Interactions: The ethyl linker and the benzene (B151609) part of the indole ring can form hydrophobic contacts.

These simulations provide dynamic insights into the stability of the ligand-receptor complex, which is not attainable from static docking models alone. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways is essential for understanding the mechanisms of chemical transformations involving indole derivatives. For "this compound," this could involve modeling its synthesis or its subsequent reactions. The presence of the nitro group makes the C2 position of the indole ring particularly reactive towards nucleophiles, a reactivity pattern that can be explored computationally. researchgate.netrsc.org

DFT calculations can be used to map the potential energy surface of a reaction. This involves identifying the structures of reactants, intermediates, transition states (TS), and products. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. acs.org

For example, modeling the functionalization at the C2 position would involve calculating the energy profile for the approach of a nucleophile, the formation of an intermediate (like a Meisenheimer complex), and the subsequent steps to form the final product. Theoretical calculations can help predict the regioselectivity of reactions, explaining why certain positions on the indole ring are more reactive than others. researchgate.netnih.gov Recent advancements even allow for automated exploration of complex reaction pathways, which could be applied to understand the intricate reactivity of polysubstituted indoles. nih.gov

Table 2: Example of Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|---|

| Reactants | B3LYP/6-31G(d) | 0.0 | Isolated molecules |

| Transition State (TS1) | B3LYP/6-31G(d) | +15.2 | Partially formed C-C bond, imaginary frequency present. acs.org |

| Intermediate | B3LYP/6-31G(d) | -5.8 | Fully formed new C-C bond, tetrahedral carbon at C2. |

| Products | B3LYP/6-31G(d) | -20.1 | Final reaction products |

Computational Approaches to Structure-Reactivity Relationship (SAR) Studies for Indole Derivatives

Computational methods are integral to modern Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net

For a class of compounds including "this compound," a QSAR model can be developed by calculating a range of molecular descriptors for each analog and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity.

Relevant descriptors that can be calculated include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic aspects of the molecule. nih.gov

Steric Descriptors: Molecular volume, surface area, specific shape indices (e.g., CoMFA/CoMSIA fields). These relate to the size and shape of the molecule. nih.gov

Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's solubility properties.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Once a statistically significant QSAR model is established, it can be used to predict the activity of new, unsynthesized indole derivatives. This predictive power allows for the prioritization of synthetic targets, saving time and resources in the discovery of new molecules with desired properties. For instance, SAR studies might reveal that increasing the electron-withdrawing strength at the 3-position while maintaining a specific steric profile at the 4-position enhances a particular biological activity. ijpsi.orgresearchgate.net Computational modeling helps to rationalize these empirical observations at a molecular level.

Synthetic Utility and Applications As a Chemical Intermediate

Role of Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate as a Precursor for Diverse Indole (B1671886) Derivatives

The inherent reactivity of the nitroethyl and carboxylate moieties on the indole scaffold makes this compound a valuable starting material for a wide array of indole derivatives. The nitro group can be readily transformed into other functional groups, such as amines, ketones, or oximes, providing access to a variety of substituted tryptamines and other related structures. For instance, reduction of the nitro group would yield the corresponding amine, a key precursor for the synthesis of biologically active compounds.

Furthermore, the ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. This functional handle allows for the introduction of diverse substituents and the construction of more complex molecules. The indole nitrogen can also be alkylated or acylated to further modify the properties of the resulting compounds.

The following table summarizes the potential transformations of this compound and the resulting classes of indole derivatives:

| Starting Material | Reagent/Condition | Functional Group Transformation | Product Class |

| This compound | Reduction (e.g., H₂, Pd/C; Fe/HCl) | -NO₂ → -NH₂ | 3-(2-Aminoethyl)indole-4-carboxylates |

| This compound | Nef Reaction | -CH₂NO₂ → -CHO | Indole-3-acetaldehydes |

| This compound | Base-catalyzed condensation | Reaction at α-carbon of nitroethyl group | C3-substituted indoles |

| This compound | Hydrolysis (e.g., LiOH) | -COOCH₃ → -COOH | 3-(2-Nitroethyl)-1H-indole-4-carboxylic acid |

| 3-(2-Nitroethyl)-1H-indole-4-carboxylic acid | Amide coupling (e.g., DCC, EDC) | -COOH → -CONHR | Indole-4-carboxamides |

These transformations highlight the versatility of this compound as a building block for creating a library of substituted indole compounds with potential applications in medicinal chemistry and materials science.

Integration into the Synthesis of Complex Heterocyclic Systems and Natural Product Analogs

The functional group array of this compound makes it an ideal starting point for the synthesis of complex heterocyclic systems and analogs of natural products. The nitroethyl side chain, in particular, can participate in various cyclization reactions to form new rings fused to the indole core.

For example, reductive cyclization of the nitro group with the ester at C4 could potentially lead to the formation of novel lactam structures. Additionally, the amine obtained from the reduction of the nitro group can be a key intermediate in Pictet-Spengler reactions for the synthesis of β-carboline alkaloids and their analogs.

The indole-4-carboxylate moiety itself is a feature found in some natural products, and its presence in this intermediate provides a direct route to such compounds. The ability to modify both the C3 and C4 positions allows for the systematic variation of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The synthesis of indole derivatives is of significant interest due to their wide occurrence in natural products and their diverse pharmacological activities. mdpi.com

Potential for Cascade and Domino Reactions in the Construction of Advanced Organic Frameworks

The term "domino reactions" refers to processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. beilstein-journals.org Such reactions are highly efficient in terms of atom economy and step economy. This compound is a promising substrate for the design of cascade or domino reactions.

A potential cascade sequence could be initiated by the reduction of the nitro group, followed by an intramolecular cyclization. For instance, a domino reduction-aza-Michael-elimination process could be envisioned. mdpi.com The strategic placement of the nitroethyl and carboxylate groups could facilitate sequential reactions, leading to the rapid construction of complex polycyclic indole alkaloids.

The development of domino reactions is a powerful tool in organic synthesis for achieving molecular complexity in an economical and sustainable manner. beilstein-journals.org The reactivity of the 3-(2-nitroethyl)-1H-indole system, which can be prone to isomerization, can be harnessed in cascade transformations to produce valuable products like 2-(1H-indol-2-yl)acetonitriles. nih.govnih.gov

Contribution to the Development of Novel Synthetic Methodologies within Indole Chemistry

The unique substitution pattern of this compound can serve as a platform for the development of new synthetic methods in indole chemistry. The interplay between the electron-withdrawing nitroethyl group at the electron-rich C3 position and the electron-withdrawing carboxylate at the C4 position can lead to unique reactivity profiles that can be exploited in novel transformations.

Research into the reactivity of this compound could lead to the discovery of new cyclization strategies, C-H activation methods, or metal-catalyzed cross-coupling reactions that are specific to this substitution pattern. For example, the development of methods for the direct conversion of the nitroethyl group into other functional groups under mild conditions would be a significant contribution to the field. The synthesis of indole derivatives through green approaches is an area of active research, aiming for higher yields, shorter reaction times, and more environmentally benign processes. researchgate.net

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes to Indole (B1671886) Derivatives

The chemical industry's growing emphasis on green chemistry is driving the development of more sustainable and atom-economical synthetic methods. Traditional indole syntheses often involve harsh conditions, toxic reagents, and the generation of significant waste. Future research will undoubtedly focus on overcoming these limitations.

Key Developments:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.govnih.gov This technique can be applied to various indole syntheses, potentially offering a greener route to precursors of Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com The development of novel MCRs for the de novo synthesis of highly substituted indoles is a promising avenue for improving atom economy. mdpi.com

Green Catalysts and Solvents: The use of nanocatalysts, biodegradable catalysts, and environmentally benign solvents like water or ionic liquids is gaining traction in indole synthesis. uc.ptacs.orgmdpi.com These approaches minimize the environmental impact associated with traditional methods that often rely on volatile organic compounds and heavy metal catalysts.

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. francis-press.com Tandem reactions involving C-H activation are being explored for the efficient synthesis of polysubstituted indoles.

| Synthesis Strategy | Advantages |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity |

| Green Catalysts/Solvents | Reduced environmental impact, potential for catalyst recycling |

| C-H Functionalization | High atom economy, circumvents pre-functionalization steps |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations involving Nitroethyl Indoles

The 3-(2-nitroethyl)indole moiety is a versatile functional group with a rich and still expanding reaction chemistry. While its reduction to the corresponding tryptamine (B22526) is a well-established and valuable transformation, researchers are continuously seeking to uncover novel reactivity patterns.

A notable recent discovery is the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govnih.govmdpi.com This transformation proceeds through an unusual [4+1]-spirocyclization of a nitronate intermediate, followed by a diastereoselective rearrangement. nih.govmdpi.com This reaction highlights that the nitroethyl group can participate in complex cascade sequences beyond simple reduction, opening up new avenues for the synthesis of diverse indole-based scaffolds.

Future research in this area will likely focus on:

Unveiling New Cyclization Reactions: Exploring the potential of the nitroethyl group to participate in novel intramolecular and intermolecular cycloaddition reactions to construct polycyclic indole alkaloids and other complex heterocyclic systems.

Asymmetric Transformations: The development of catalytic asymmetric methods to control the stereochemistry of reactions involving the nitroethyl side chain is a significant goal, enabling access to enantiomerically pure indole derivatives with potential pharmaceutical applications.

Harnessing the Electrophilicity of Nitroindoles: The electron-withdrawing nature of the nitro group can be exploited to facilitate nucleophilic attack on the indole ring, a reactivity pattern that is complementary to the more common electrophilic substitution reactions of indoles. mdpi.comnih.gov

Advanced Applications in Cascade and Domino Reactions for the Efficient Synthesis of Complex Molecules

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the construction of complex molecular architectures. The inherent reactivity of the indole nucleus and its functionalized derivatives, such as those bearing a nitroethyl group, makes them ideal substrates for the design of novel cascade sequences.

Recent examples in indole chemistry demonstrate the power of this approach, including:

Tandem Reduction/Cyclization Sequences: The reduction of a nitro group can trigger a subsequent intramolecular cyclization, a strategy that has been employed for the synthesis of various fused indole systems.

Palladium-Catalyzed Domino Reactions: Palladium catalysis has been instrumental in the development of numerous cascade reactions for indole synthesis and functionalization, including tandem C,N-coupling/carbonylation/Suzuki coupling sequences.

[4+1]-Spirocyclization/Rearrangement Cascades: As mentioned previously, the transformation of 3-(2-nitroethyl)indoles to 2-(1H-indol-2-yl)acetonitriles is a prime example of a cascade process involving a complex series of intramolecular rearrangements. nih.govmdpi.comfrancis-press.comnih.govfrancis-press.com

Future efforts will likely be directed towards the design of more elaborate cascade reactions initiated by transformations of the nitroethyl group in concert with the reactivity of the C4-carboxylate. This could enable the rapid assembly of highly complex and polyfunctionalized indole alkaloids and their analogues from simple precursors. The development of multicomponent domino reactions will also be a key area of focus, allowing for the convergent and diversity-oriented synthesis of indole libraries. nih.gov

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthetic Design

The convergence of synthetic chemistry with advanced technologies such as flow chemistry, automation, and artificial intelligence (AI) is set to revolutionize the way molecules are designed and synthesized.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comuc.ptnih.gov The application of flow chemistry to indole synthesis has already demonstrated its potential for the rapid and efficient production of these important heterocycles. nih.govmdpi.comnih.gov Future work will likely involve the development of multi-step flow sequences for the synthesis of complex targets like this compound and its derivatives, potentially integrating purification and analysis steps into a fully automated platform. nih.govuc.pt

Automation and High-Throughput Experimentation: Automated synthesis platforms, often coupled with high-throughput screening, can dramatically accelerate the discovery and optimization of new reactions and synthetic routes. nih.gov By enabling the rapid exploration of a wide range of reaction conditions and starting materials, these technologies can facilitate the development of more efficient and robust methods for the synthesis of functionalized indoles.

Artificial Intelligence and Machine Learning: AI and machine learning are emerging as powerful tools in chemical synthesis. francis-press.comfrancis-press.com These technologies can be used to:

Predict Reaction Outcomes: AI models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations with increasing accuracy. francis-press.combeilstein-journals.org

Optimize Reaction Conditions: Machine learning algorithms can efficiently explore complex reaction parameter spaces to identify optimal conditions, saving time and resources. beilstein-journals.org

Design Novel Synthetic Routes: Retrosynthesis programs powered by AI can propose novel and efficient synthetic routes to complex target molecules, including indole alkaloids. nih.govmdpi.comcriver.com

The integration of these technologies will undoubtedly lead to the more rapid and efficient discovery and development of novel indole derivatives with tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between 3-formyl-1H-indole-2-carboxylate derivatives and nitroethyl precursors. For example, refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) promotes cyclization and nitroethyl group introduction . Optimization includes adjusting molar ratios (e.g., 1.1 equiv of aldehyde precursor), solvent polarity, and temperature gradients to enhance yield. Post-reaction purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., nitroethyl group at C3, methyl ester at C4) and indole backbone integrity.

- IR : Stretching frequencies for nitro groups (~1520–1350 cm) and ester carbonyls (~1720 cm) validate functional groups.

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions, as demonstrated in structurally related indole carboxylates (e.g., bond angles and torsion angles for nitroethyl alignment) .

Q. How should researchers handle discrepancies in reported melting points for indole derivatives?

- Methodological Answer : Contradictions in melting points (e.g., 140–146°C vs. 208–210°C for indole-4-carboxaldehyde and indole-5-carboxylic acid) often arise from polymorphic forms or impurities . Mitigation strategies include:

- Differential Scanning Calorimetry (DSC) : To detect polymorph transitions.

- HPLC : Assess purity (>95% by area normalization) before reporting physical properties.

- Recrystallization : Use solvent systems like ethanol/water to isolate thermodynamically stable forms .

Advanced Research Questions

Q. How can computational modeling resolve reaction mechanisms for nitroethyl group introduction to the indole core?

- Methodological Answer : Density Functional Theory (DFT) calculations track transition states and intermediates. For example, modeling the nucleophilic attack of nitroethylamine on 3-formyl-indole intermediates reveals activation energies for imine formation and subsequent cyclization. Solvent effects (e.g., acetic acid polarity) are incorporated via continuum solvation models to refine mechanistic pathways .

Q. What strategies address contradictions in bioactivity data for nitroethyl-indole derivatives?

- Methodological Answer : Discrepancies in pharmacological assays (e.g., antimicrobial vs. cytotoxic results) require:

- Dose-Response Curves : Establish EC/IC values across multiple cell lines.

- Metabolic Stability Tests : Assess compound degradation in serum to differentiate intrinsic activity from artifact .

- Structural Analog Comparison : Benchmark against intermediates like Rucaparib (a PARP inhibitor) to validate target specificity .

Q. How can researchers design experiments to probe the environmental impact of nitroethyl-indole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products